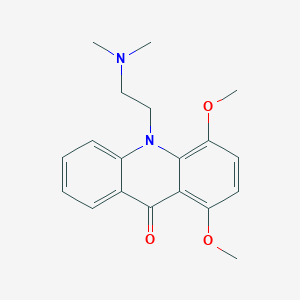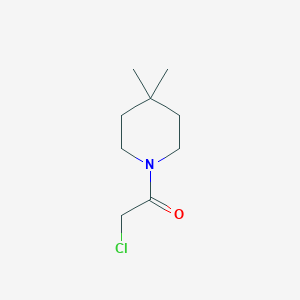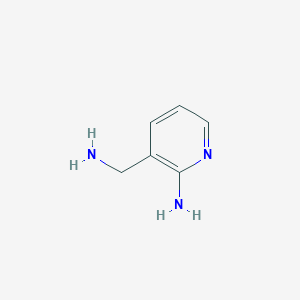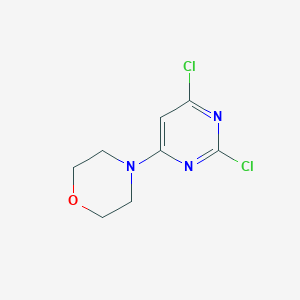
2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile” is a biochemical compound with the molecular formula C9H5ClN2S . It is a derivative of benzothiazole, an aromatic heterocyclic compound .
Synthesis Analysis
Benzothiazoles, including “2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile”, can be synthesized through various methods. One common method involves the treatment of 2-mercaptoaniline with acid chlorides . More modern synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures .Molecular Structure Analysis
Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring. The nine atoms of the bicycle and the attached substituents are coplanar .Chemical Reactions Analysis
The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful tools for the design of a wide variety of aromatic azoles . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .Applications De Recherche Scientifique
Anti-Tubercular Agents
Benzothiazole derivatives have been extensively studied for their potential as anti-tubercular agents. The compound can serve as a precursor for synthesizing new molecules with enhanced inhibitory activity against Mycobacterium tuberculosis. Recent studies have shown that certain benzothiazole derivatives exhibit better inhibition potency compared to standard reference drugs .
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives, including those derived from 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile, have been investigated against a range of pathogens. These compounds have shown activity against gram-positive bacteria like Staphylococcus aureus, gram-negative bacteria such as Escherichia coli, and various fungi including Candida albicans .
DNA Gyrase Inhibitors
Some benzothiazole derivatives have been evaluated for their ability to inhibit DNA gyraseB, an enzyme crucial for bacterial DNA replication. This makes them potential candidates for developing new antibacterial drugs, particularly against drug-resistant strains .
Anticonvulsant Agents
Research has been conducted on benzothiazole derivatives as potential anticonvulsant agents. These compounds could be modified to enhance their efficacy and selectivity for the treatment of epilepsy and other seizure disorders .
Synthesis of Thiazolopyridines
The compound can be used in the synthesis of thiazolopyridines, a class of nitrogen-containing heterocycles. These molecules are important in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, apoptotic, and antitumor effects .
Inhibitors of SARS-CoV-2 Glycoprotein
Recent research has indicated that certain benzothiazole derivatives can act as inhibitors of the SARS-CoV-2 glycoprotein, suggesting a potential application in the treatment or prevention of COVID-19 .
Functional Organic Materials
Beyond pharmaceutical applications, benzothiazole derivatives, including those synthesized from 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile, are valuable as functional organic materials. They may be used in the development of new materials with specific electronic or photonic properties .
Orientations Futures
Benzothiazoles, including “2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile”, have a high degree of structural diversity and possess a gamut of pharmacological properties, making them vital for the investigation of novel therapeutics . Future research may focus on developing new synthetic approaches and patterns of reactivity , as well as exploring their potential applications in drug design .
Mécanisme D'action
Target of Action
The primary target of 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile is the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Mode of Action
The compound interacts with its target, the DprE1 enzyme, inhibiting its function . This interaction disrupts the normal functioning of the bacterium, leading to its inability to maintain its cell wall structure
Biochemical Pathways
The affected pathway is the cell wall biosynthesis of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts this pathway, leading to the bacterium’s inability to maintain its cell wall structure . The downstream effects include the potential death of the bacterium, as the cell wall is crucial for its survival and proliferation .
Result of Action
The primary result of the action of 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile is the inhibition of the DprE1 enzyme . This inhibition disrupts the cell wall biosynthesis of Mycobacterium tuberculosis, potentially leading to the death of the bacterium .
Propriétés
IUPAC Name |
2-(5-chloro-1,3-benzothiazol-2-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2S/c10-6-1-2-8-7(5-6)12-9(13-8)3-4-11/h1-2,5H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOTWHHKZPEEEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(S2)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4R,5S)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B117368.png)
![[6-Morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-yl]hydrazine](/img/structure/B117370.png)
![4-[6-Chloro-2-(2-(pyridin-2-yl)ethoxy)pyrimidin-4-yl]morpholine](/img/structure/B117380.png)






